molecular formula C13H20ClNO2 B15193258 Carnegine hydrochloride, (R)- CAS No. 123438-41-5

Carnegine hydrochloride, (R)-

Cat. No.: B15193258
CAS No.: 123438-41-5
M. Wt: 257.75 g/mol
InChI Key: LARXMHOYLNCTFD-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carnegine hydrochloride, ®-, also known as 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a chemical compound with the molecular formula C13H19NO2.HCl. It is a derivative of isoquinoline and is known for its applications in scientific research, particularly in the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carnegine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with hydrochloric acid. The reaction typically occurs under controlled conditions, such as low temperature and specific pH levels, to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of Carnegine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Carnegine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Carnegine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carnegine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems in the brain, potentially modulating the activity of receptors and enzymes involved in neurotransmission. This interaction can lead to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Carnegine hydrochloride is structurally similar to other isoquinoline derivatives, such as:

Uniqueness

What sets Carnegine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. These unique features make it a valuable compound for research and industrial applications .

Properties

CAS No.

123438-41-5

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2;/h7-9H,5-6H2,1-4H3;1H/t9-;/m1./s1

InChI Key

LARXMHOYLNCTFD-SBSPUUFOSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1C)OC)OC.Cl

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.